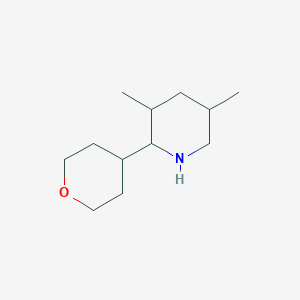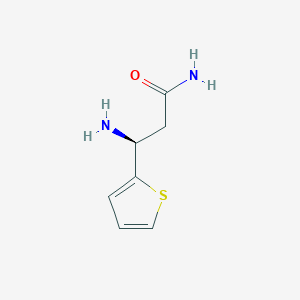
(3S)-3-Amino-3-(thiophen-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(thiophen-2-YL)propanamide is an organic compound featuring an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(thiophen-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(thiophen-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(thiophen-2-YL)propanamide can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, compounds containing thiophene rings are often explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, thiophene derivatives are used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action for (3S)-3-Amino-3-(thiophen-2-YL)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The thiophene ring could interact with aromatic residues in the enzyme’s active site, while the amino and amide groups could form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(furan-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
(3S)-3-Amino-3-(pyridin-2-YL)propanamide: Contains a pyridine ring, which can affect its electronic properties and reactivity.
Uniqueness
(3S)-3-Amino-3-(thiophen-2-YL)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and aromatic properties. This can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1 |
InChI Key |
PVYOZMPPVXMIAC-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
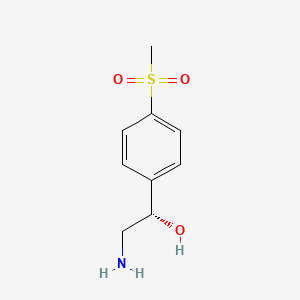

![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

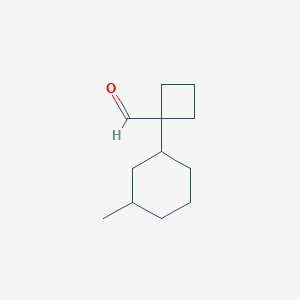
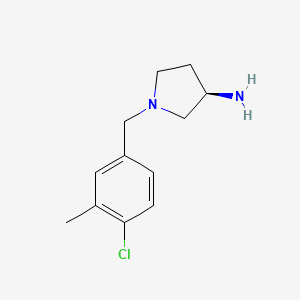
amine](/img/structure/B15272678.png)
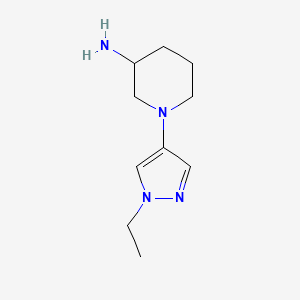
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
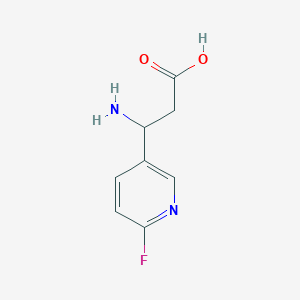
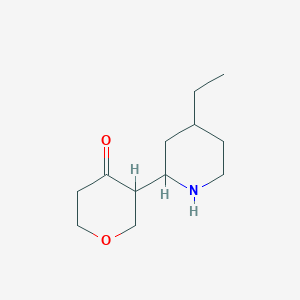
amine](/img/structure/B15272717.png)
